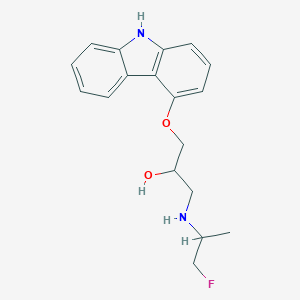
1-(9H-Carbazol-4-yloxy)-3-((1-(fluoromethyl)ethyl)amino)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorocarazolol is a synthetic organic compound known for its high affinity for beta-adrenergic receptors. It is a fluorinated analog of carazolol, a potent non-selective beta-adrenergic receptor antagonist. Fluorocarazolol is primarily used in scientific research, particularly in the field of positron emission tomography (PET) imaging to visualize beta-adrenergic receptors in vivo .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fluorocarazolol is synthesized by introducing fluorine into the isopropyl group of carazolol. The process involves a reductive alkylation of the corresponding desisopropyl compound with fluoroacetone. This reaction creates a new stereogenic center, resulting in the formation of two diastereomers, (S,S)- and (S,R)-fluorocarazolol, which are separated by high-performance liquid chromatography (HPLC) .
Industrial Production Methods: While specific industrial production methods for fluorocarazolol are not extensively documented, the general approach involves the use of advanced organic synthesis techniques and purification methods to ensure high purity and yield. The production process is likely to be carried out under controlled conditions to maintain the integrity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Fluorocarazolol undergoes various chemical reactions, including:
Oxidation: Fluorocarazolol can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to yield different reduced forms.
Substitution: Fluorocarazolol can participate in substitution reactions, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorocarazolol oxides, while reduction can produce fluorocarazolol alcohols or amines .
Applications De Recherche Scientifique
Fluorocarazolol has several important applications in scientific research:
Chemistry: It is used as a ligand in the study of beta-adrenergic receptors and their interactions with other molecules.
Biology: Fluorocarazolol is employed in the visualization of beta-adrenergic receptors in various tissues, including the brain, heart, and lungs, using PET imaging
Mécanisme D'action
Fluorocarazolol exerts its effects by binding to beta-adrenergic receptors, which are part of the G protein-coupled receptor family. Upon binding, it inhibits the activation of these receptors by endogenous catecholamines such as adrenaline and noradrenaline. This inhibition leads to a decrease in the intracellular cyclic adenosine monophosphate (cAMP) levels, ultimately reducing the physiological responses mediated by beta-adrenergic receptors .
Similar Compounds:
Carazolol: The parent compound of fluorocarazolol, known for its non-selective beta-adrenergic receptor antagonism.
Propranolol: A non-selective beta-adrenergic receptor antagonist used in the treatment of hypertension and anxiety.
Atenolol: A selective beta-1 adrenergic receptor antagonist used primarily for cardiovascular conditions.
Uniqueness of Fluorocarazolol: Fluorocarazolol is unique due to its fluorine substitution, which enhances its binding affinity and selectivity for beta-adrenergic receptors. This fluorination also makes it suitable for PET imaging, providing a valuable tool for non-invasive studies of beta-adrenergic receptor distribution and density in vivo .
Propriétés
Numéro CAS |
157989-11-2 |
|---|---|
Formule moléculaire |
C18H21FN2O2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
1-(9H-carbazol-4-yloxy)-3-(1-fluoropropan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C18H21FN2O2/c1-12(9-19)20-10-13(22)11-23-17-8-4-7-16-18(17)14-5-2-3-6-15(14)21-16/h2-8,12-13,20-22H,9-11H2,1H3 |
Clé InChI |
QHLGXPUIUKSADT-UHFFFAOYSA-N |
SMILES |
CC(CF)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O |
SMILES canonique |
CC(CF)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O |
Synonymes |
(18F)-fluorocarazolol 1-(9H-carbazol-4-yloxy)-3-((1-(fluoromethyl)ethyl)amino)-2-propanol fluorocarazolol fluorocarazolol, (R-(R*,R*))-stereoisome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




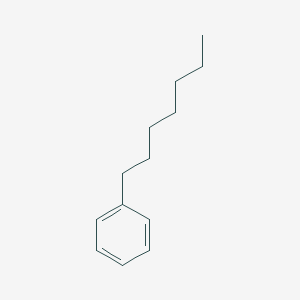
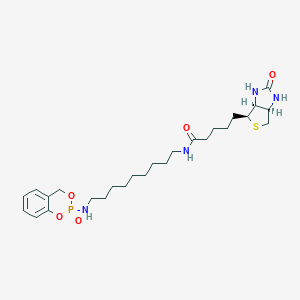


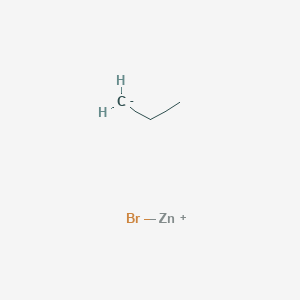
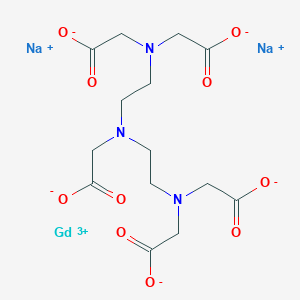
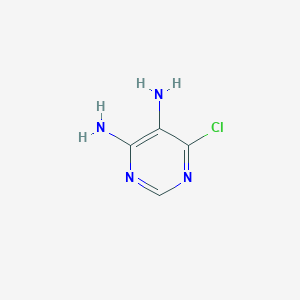


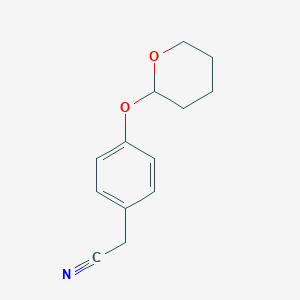
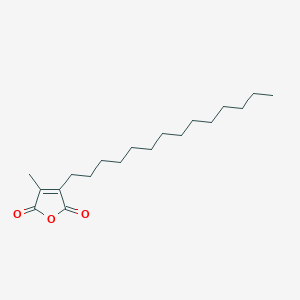
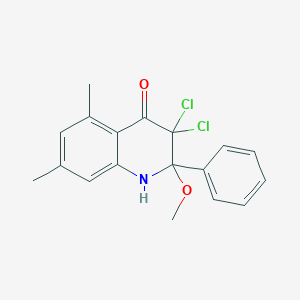
![6-[4-(Oxan-2-yloxy)phenyl]pteridine-2,4,7-triamine](/img/structure/B126471.png)